molecular formula C12H18N2O B12705990 1-(4-Ethylphenyl)-1-propan-2-ylurea CAS No. 449789-96-2

1-(4-Ethylphenyl)-1-propan-2-ylurea

Cat. No.: B12705990
CAS No.: 449789-96-2
M. Wt: 206.28 g/mol
InChI Key: KPNFVWKCZHSNMA-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-1-propan-2-ylurea is an organic compound with a unique structure that includes a urea moiety attached to a 4-ethylphenyl group and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-1-propan-2-ylurea typically involves the reaction of 4-ethylphenyl isocyanate with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Ethylphenyl isocyanate} + \text{Isopropylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-1-propan-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the urea moiety or the phenyl ring.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the urea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(4-Ethylphenyl)-1-propan-2-ylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-1-propan-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-1-propan-2-ylurea: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-Chlorophenyl)-1-propan-2-ylurea: Contains a chlorine atom on the phenyl ring.

    1-(4-Bromophenyl)-1-propan-2-ylurea: Contains a bromine atom on the phenyl ring.

Uniqueness

1-(4-Ethylphenyl)-1-propan-2-ylurea is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall properties compared to similar compounds.

Properties

CAS No.

449789-96-2

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(4-ethylphenyl)-1-propan-2-ylurea

InChI

InChI=1S/C12H18N2O/c1-4-10-5-7-11(8-6-10)14(9(2)3)12(13)15/h5-9H,4H2,1-3H3,(H2,13,15)

InChI Key

KPNFVWKCZHSNMA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(C(C)C)C(=O)N

Origin of Product

United States

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